1,2-Distearoyl-sn-glycero-3-phosphocholine 1,2-Distearoyl-sn-glycero-3-phosphocholine 1,2-distearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which both phosphatidyl acyl groups are specified as stearoyl (octadecanoyl). It derives from an octadecanoic acid.
PC(18:0/18:0), also known as gpcho(36:0) or PC (18:0)2, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PC(18:0/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/18:0) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/18:0) can be biosynthesized from CDP-choline and DG(18:0/18:0/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/18:0) and L-serine can be converted into choline and PS(18:0/18:0); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(18:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway and phosphatidylcholine biosynthesis PC(18:0/18:0) pathway.
Brand Name: Vulcanchem
CAS No.: 816-94-4
VCID: VC0053569
InChI: InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C44H88NO8P
Molecular Weight: 790.1 g/mol

1,2-Distearoyl-sn-glycero-3-phosphocholine

CAS No.: 816-94-4

Reference Standards

VCID: VC0053569

Molecular Formula: C44H88NO8P

Molecular Weight: 790.1 g/mol

1,2-Distearoyl-sn-glycero-3-phosphocholine - 816-94-4

CAS No. 816-94-4
Product Name 1,2-Distearoyl-sn-glycero-3-phosphocholine
Molecular Formula C44H88NO8P
Molecular Weight 790.1 g/mol
IUPAC Name [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
Standard InChIKey NRJAVPSFFCBXDT-HUESYALOSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description 1,2-distearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which both phosphatidyl acyl groups are specified as stearoyl (octadecanoyl). It derives from an octadecanoic acid.
PC(18:0/18:0), also known as gpcho(36:0) or PC (18:0)2, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PC(18:0/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/18:0) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/18:0) can be biosynthesized from CDP-choline and DG(18:0/18:0/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/18:0) and L-serine can be converted into choline and PS(18:0/18:0); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(18:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway and phosphatidylcholine biosynthesis PC(18:0/18:0) pathway.
Synonyms 1,2-distearoyl-sn-glycero-3-phosphocholine
1,2-distearoyllecithin
1,2-distearoyllecithin, (+-)-isomer
1,2-distearoyllecithin, (R)-isomer
1,2-distearoyllecithin, (S)-isomer
1,2-distearoylphosphatidylcholine
4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide
distearoyl phosphatidylcholine
distearoylglycerophosphocholine
distearoylphosphatidylcholine
distearoylphosphatidylcholine, DL-
Reference 1. E. Sim, P. Cullis, and R. Richards “Physical Studies on Phosphonium Phosphafidylcholine” Journal of Biochemistry, vol. 151 pp. 555-560, 19752. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008
PubChem Compound 94190
Last Modified Nov 11 2021
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